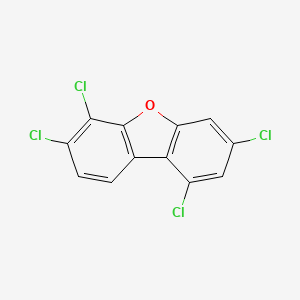

1,3,6,7-テトラクロロジベンゾフラン

概要

説明

1,3,6,7-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds with chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxic effects. 1,3,6,7-Tetrachlorodibenzofuran is particularly notable for its presence as an unwanted byproduct in various industrial processes involving chlorinated compounds .

科学的研究の応用

1,3,6,7-Tetrachlorodibenzofuran has been studied extensively in scientific research due to its environmental persistence and potential health impacts. Some key applications include:

Environmental Studies: Research on its environmental impact, including its persistence and bioaccumulation in the food chain.

Toxicology: Studies on its toxic effects, such as its ability to disrupt the gut microbiome and induce metabolic disorders.

Metabolomics: Investigations into its effects on lipid homeostasis and hepatic steatosis in animal models.

作用機序

Target of Action

The primary target of 1,3,6,7-Tetrachlorodibenzofuran is the aryl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . It plays a crucial role in mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Biochemical Pathways

The activation of AHR by 1,3,6,7-Tetrachlorodibenzofuran affects various biochemical pathways. Specifically, it leads to the induction of CYP1A1 and CYP1A2 messenger RNA (mRNA) and enzyme activity . These enzymes play a significant role in the metabolism of xenobiotics and endogenous compounds.

Pharmacokinetics

The pharmacokinetics of 1,3,6,7-Tetrachlorodibenzofuran involve its distribution and excretion in the body . .

生化学分析

Biochemical Properties

1,3,6,7-Tetrachlorodibenzofuran interacts with various biomolecules, including enzymes and proteins. One of the primary interactions is with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This receptor binds to the XRE promoter region of genes it activates, mediating biochemical and toxic effects of halogenated aromatic hydrocarbons . The interaction with the aryl hydrocarbon receptor plays a significant role in cell-cycle regulation and the development and maturation of many tissues .

Cellular Effects

1,3,6,7-Tetrachlorodibenzofuran has profound effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . Additionally, exposure to 1,3,6,7-Tetrachlorodibenzofuran can induce hepatic lipogenesis, leading to the early stages of non-alcoholic fatty liver disease .

Molecular Mechanism

At the molecular level, 1,3,6,7-Tetrachlorodibenzofuran exerts its effects through various mechanisms. It can form molecular complexes with other compounds, such as hydrogen peroxide, leading to nucleophilic aromatic substitution reactions . These reactions result in the formation of intermediates that can further undergo transformations, affecting the stability and function of the compound . The interaction with the aryl hydrocarbon receptor also leads to changes in gene expression, contributing to its toxic effects .

Temporal Effects in Laboratory Settings

The effects of 1,3,6,7-Tetrachlorodibenzofuran change over time in laboratory settings. The compound’s stability and degradation are influenced by various factors, including environmental conditions and the presence of other chemicals. Long-term exposure to 1,3,6,7-Tetrachlorodibenzofuran has been shown to induce hepatic steatosis in male mice, characterized by the accumulation of lipids in the liver . This suggests that the compound’s effects can persist and potentially worsen over time.

Dosage Effects in Animal Models

The effects of 1,3,6,7-Tetrachlorodibenzofuran vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to more severe toxic effects. For example, high doses of similar compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin, have been shown to cause significant reproductive health issues in animal models . These findings highlight the importance of understanding the dosage-dependent effects of 1,3,6,7-Tetrachlorodibenzofuran.

Metabolic Pathways

1,3,6,7-Tetrachlorodibenzofuran is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P-450-containing monooxygenases, which metabolize the compound into various metabolites . These metabolic processes can lead to the formation of reactive intermediates that contribute to the compound’s toxic effects. Additionally, the compound’s interaction with the aryl hydrocarbon receptor can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 1,3,6,7-Tetrachlorodibenzofuran within cells and tissues are influenced by various factors. The compound can exist as both a gas and particles in the atmosphere, leading to its deposition in soil and accumulation in the food chain . Within the body, 1,3,6,7-Tetrachlorodibenzofuran is primarily stored in the liver and adipose tissues . Its distribution is influenced by its interaction with transporters and binding proteins, which affect its localization and accumulation.

Subcellular Localization

The subcellular localization of 1,3,6,7-Tetrachlorodibenzofuran can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the interaction with the aryl hydrocarbon receptor can lead to its translocation to the nucleus, where it influences gene expression . Understanding the subcellular localization of 1,3,6,7-Tetrachlorodibenzofuran is crucial for elucidating its mechanism of action and potential toxic effects.

準備方法

1,3,6,7-Tetrachlorodibenzofuran is not intentionally manufactured but is formed as a byproduct in several industrial processes. These processes include the production of chlorinated pesticides, where it is formed through the intermolecular condensation of ortho-chlorophenols . Additionally, it can be produced during the combustion and pyrolysis of organochlorine or non-chlorinated organic compounds in the presence of chlorides . The reaction conditions typically involve high temperatures (over 150°C), alkaline mediums, and exposure to UV light or radical-forming substances .

化学反応の分析

1,3,6,7-Tetrachlorodibenzofuran undergoes various chemical reactions, including:

Oxidation: It can react with hydrogen peroxide (H₂O₂) and its anion (HO₂⁻), leading to nucleophilic aromatic substitution and nucleophilic addition reactions. These reactions result in the formation of intermediates containing O-O bonds, which can further cleave to form various products.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially in the presence of water molecules.

Radical Reactions: The methylidyne radical (CH) can attack the C-X (X = C, Cl, H, O) bonds of 1,3,6,7-Tetrachlorodibenzofuran, resulting in the formation of multiple products.

類似化合物との比較

1,3,6,7-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes 135 individual compounds with varying degrees of chlorination . Some similar compounds include:

2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.

1,2,3,7,8-Pentachlorodibenzofuran: Another highly toxic congener with similar properties.

1,4-Dichlorodibenzofuran: Less chlorinated but still part of the same family.

1,3,6,7-Tetrachlorodibenzofuran is unique due to its specific chlorination pattern, which influences its chemical reactivity and toxicological profile.

生物活性

1,3,6,7-Tetrachlorodibenzofuran (TCDF) is a member of the dibenzofuran family and is recognized for its biological activity and potential toxicological effects. Similar to other dioxins and furans, TCDF interacts with the aryl hydrocarbon receptor (AhR), leading to various biological responses. This article reviews the biological activity of TCDF, focusing on its mechanisms of action, effects on cellular processes, and implications for health based on diverse research findings.

TCDF exerts its biological effects primarily through the activation of the AhR pathway. Upon binding to AhR, TCDF translocates to the nucleus, where it regulates the transcription of genes involved in xenobiotic metabolism, immune response, and cell proliferation.

- AhR Activation : TCDF binds to AhR with varying affinities compared to other dioxins. This binding leads to the induction of cytochrome P450 enzymes (CYPs), particularly CYP1A1 and CYP1A2, which play crucial roles in drug metabolism and detoxification processes .

- Gene Expression Modulation : The activation of AhR by TCDF influences the expression of numerous genes involved in metabolic pathways. For instance, studies have shown that TCDF can induce EROD (ethoxyresorufin-O-deethylase) activity in liver cells, indicating enhanced metabolic capacity .

Biological Effects

The biological effects of TCDF encompass a range of physiological and pathological responses:

- Toxicity : TCDF is known to be toxic to various organisms. In animal studies, exposure has been linked to liver damage, immune suppression, and carcinogenic effects. For example, TCDF exposure resulted in significant liver enzyme induction and altered vitamin A metabolism in rats .

- Carcinogenic Potential : Epidemiological studies have suggested a correlation between exposure to TCDF and increased cancer risk. In particular, studies involving populations exposed to TCDD (a structural analog) indicate heightened incidences of soft tissue sarcomas and other malignancies .

Case Studies

Several case studies highlight the biological impact of TCDF:

- Seveso Disaster : Following an industrial accident in Seveso, Italy, where TCDD was released into the environment, increased cancer rates were observed among residents. Although direct links to TCDF were not established, the findings underscore the potential risks associated with chlorinated compounds .

- Animal Models : Research involving animal models has demonstrated that chronic exposure to TCDF leads to significant histopathological changes in liver tissues and increased incidences of tumors. For example, female rats exposed to low doses over extended periods developed hepatocellular carcinomas .

Comparative Analysis

The following table summarizes key findings related to the biological activity of TCDF compared to other related compounds:

| Compound | AhR Binding Affinity | Induction of CYP Enzymes | Carcinogenicity Evidence |

|---|---|---|---|

| 1,3,6,7-Tetrachlorodibenzofuran (TCDF) | Moderate | Yes | Yes |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | High | Yes | Strong |

| 6-Nitro-1,3,8-trichlorodibenzofuran (6-NCDF) | Low | Limited | Uncertain |

特性

IUPAC Name |

1,3,6,7-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-3-8(15)10-6-1-2-7(14)11(16)12(6)17-9(10)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITDPGCTIMCYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205753 | |

| Record name | 1,3,6,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-36-9 | |

| Record name | 1,3,6,7-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,7-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618R76PFUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。